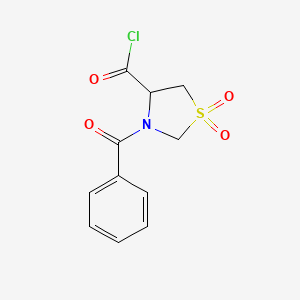

3-Benzoyl-1,3-thiazolidine-4-carbonyl chloride 1,1-dioxide

Description

Properties

IUPAC Name |

3-benzoyl-1,1-dioxo-1,3-thiazolidine-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO4S/c12-10(14)9-6-18(16,17)7-13(9)11(15)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWPYMDNMOWCLKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CS1(=O)=O)C(=O)C2=CC=CC=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The synthesis of 3-Benzoyl-1,3-thiazolidine-4-carbonyl chloride 1,1-dioxide typically involves:

- Formation of the thiazolidine ring starting from cysteine or cysteine derivatives.

- Introduction of the benzoyl group via benzoylation (acylation with benzoyl chloride).

- Oxidation to introduce the 1,1-dioxide (sulfone) functionality on the thiazolidine sulfur.

- Conversion of the carboxylic acid or ester group at position 4 to the corresponding acid chloride (carbonyl chloride).

Preparation of Key Intermediates

2.1. Thiazolidine Ring Formation

The thiazolidine ring is commonly synthesized from L-cysteine or its hydrochloride salt by cyclization with appropriate aldehydes or by direct formation of 4-carboxythiazolidine derivatives. For example, 4(R)-carboxythiazolidine hydrochloride can be prepared from L-cysteine hydrochloride monohydrate by acid treatment and evaporation to yield the hydrochloride salt as a crystalline solid.

The benzoyl group is introduced by reacting the thiazolidine derivative with benzoyl chloride in the presence of a base such as pyridine, typically at low temperature (0°C) followed by stirring at room temperature for several hours. This step yields 3-benzoyl substituted thiazolidine derivatives. For instance, 4(R)-carboxythiazolidine hydrochloride reacts with benzoyl chloride and pyridine in chloroform at 0°C to room temperature for 8–16 hours to afford 3-benzoyl-4-carboxythiazolidine derivatives.

2.3. Conversion to Carbonyl Chloride

The carboxylic acid group at position 4 is converted to the corresponding acid chloride (carbonyl chloride) using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. This step is crucial to obtain the 4-carbonyl chloride functionality necessary for subsequent reactions or applications.

Representative Synthetic Route Summary

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of 4(R)-carboxythiazolidine hydrochloride | L-cysteine hydrochloride, HCl, evaporation | Thiazolidine ring with carboxylic acid group |

| 2 | Benzoylation at position 3 | Benzoyl chloride, pyridine, chloroform, 0°C to RT, 8–16 h | 3-Benzoyl-4-carboxythiazolidine derivative |

| 3 | Conversion of carboxylic acid to acid chloride | Thionyl chloride or oxalyl chloride, anhydrous conditions | 3-Benzoyl-1,3-thiazolidine-4-carbonyl chloride |

| 4 | Oxidation of sulfur to sulfone (1,1-dioxide) | Hydrogen peroxide or peracid oxidants | 3-Benzoyl-1,3-thiazolidine-4-carbonyl chloride 1,1-dioxide |

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Benzoylation Temperature | 0°C to Room Temp (20–25°C) | Controls selectivity, reduces side products |

| Reaction Time (Benzoylation) | 8–16 hours | Ensures complete acylation |

| Solvent | Chloroform, Dichloromethane | Good solubility, inertness |

| Base | Pyridine | Acid scavenger, facilitates reaction |

| Acid Chloride Formation | Thionyl chloride, anhydrous, reflux | Converts acid to acid chloride efficiently |

| Oxidation to Sulfone | H₂O₂ or peracids, mild temperature | Careful control needed to avoid degradation |

| Purification | Washing with acid/base, drying over sodium sulfate | Removes impurities and residual reagents |

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Carbonyl Chloride

The carbonyl chloride group undergoes nucleophilic substitution reactions with various nucleophiles. Key findings include:

-

Reaction with Amines : In pyridine, the carbonyl chloride reacts with primary amines to form stable amides. For example, treatment with benzylamine yields 3-benzoyl-1,3-thiazolidine-4-carboxamide 1,1-dioxide. This parallels benzoyl chloride’s reactivity with amines to form amides .

-

Hydrolysis : Aqueous conditions (e.g., 2N HCl) hydrolyze the carbonyl chloride to the corresponding carboxylic acid derivative, 3-benzoyl-1,3-thiazolidine-4-carboxylic acid 1,1-dioxide. This is consistent with the hydrolysis of similar acyl chlorides .

Mechanistic Insight : The electron-withdrawing sulfonyl groups enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. Pyridine acts as a base to neutralize HCl, driving the reaction forward .

Reactivity of the Benzoyl Group

The benzoyl moiety participates in Friedel-Crafts acylation and esterification:

-

Friedel-Crafts Acylation : In the presence of AlCl₃, the benzoyl group reacts with aromatic compounds (e.g., benzene) to form diaryl ketones. This mirrors benzoyl chloride’s ability to transfer the benzoyl cation (C₆H₅CO⁺) .

-

Esterification : Alcohols such as methanol react with the benzoyl group to form esters (e.g., methyl 3-benzoyl-1,3-thiazolidine-4-carboxylate 1,1-dioxide). This reaction is catalyzed by pyridine or Et₃N .

Thiazolidine Ring Modifications

The 1,3-thiazolidine ring exhibits unique reactivity due to sulfonyl and carbonyl groups:

-

Ring-Opening Reactions : Under basic conditions (e.g., NaOH), the ring opens via nucleophilic attack at the sulfur atom, forming a sulfinic acid intermediate. This is analogous to thiazolidine ring-opening in related compounds .

-

Cyclocondensation : Reaction with thioglycolic acid and aldehydes generates spiro-thiazolidinone derivatives. For example, condensation with 4-methoxybenzaldehyde forms a fused spirocyclic product .

Stereochemical Considerations

Racemization at C-4 has been observed during benzoylation reactions. In pyridine, the reaction proceeds with predominant retention of configuration due to rapid acylation outpacing deprotonation-reprotonation equilibria . This contrasts with reactions in non-polar solvents, where racemic mixtures form via an elimination-addition mechanism .

Table 1: Reaction Conditions and Products

Table 2: Stereochemical Outcomes of Benzoylation

| Solvent | Temperature | Configuration at C-4 | Mechanism | Reference |

|---|---|---|---|---|

| Pyridine | 0°C | Retention (R) | Direct acylation | |

| Chloroform | 25°C | Racemic (R/S) | Elimination-addition pathway |

Key Mechanistic Pathways

Scientific Research Applications

3-Benzoyl-1,3-thiazolidine-4-carbonyl chloride 1,1-dioxide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and its effects on biological systems.

Medicine: It has shown promise as a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammation.

Industry: The compound is used in the development of new materials and in environmental research due to its unique properties.

Mechanism of Action

The mechanism by which 3-Benzoyl-1,3-thiazolidine-4-carbonyl chloride 1,1-dioxide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Thiazolidine Carboxylic Acid 1,1-Dioxide (Structural Analog)

The carboxylic acid derivative (C₁₁H₁₁NO₅S) serves as a precursor to the target compound. Key differences include:

| Property | 3-Benzoyl-1,3-thiazolidine-4-carboxylic Acid 1,1-Dioxide | 3-Benzoyl-1,3-thiazolidine-4-carbonyl Chloride 1,1-Dioxide |

|---|---|---|

| Molecular Formula | C₁₁H₁₁NO₅S | C₁₁H₉ClNO₄S |

| Functional Group | Carboxylic acid (-COOH) | Acyl chloride (-COCl) |

| Reactivity | Less reactive; forms salts or esters under harsh conditions | Highly reactive; undergoes nucleophilic acyl substitution |

| Stability | Stable at room temperature | Moisture-sensitive; hydrolyzes to carboxylic acid in water |

| Applications | Intermediate for non-reactive derivatives | Key substrate for amide/ester synthesis |

The acyl chloride’s enhanced reactivity makes it preferable for dynamic synthetic routes, though it requires anhydrous handling .

Thiazetidine 1,1-Dioxide Derivatives (Structural Isomers)

Thiazetidines (4-membered rings) exhibit distinct reactivity due to higher ring strain compared to thiazolidines (5-membered rings):

- Synthesis : Thiazetidine derivatives undergo N-acylation with acyl chlorides or fluorides, similar to the target compound’s reactivity. However, their smaller ring size accelerates hydrolysis, yielding sulfonic acids instead of carboxylic acids .

- Stability : Thiazetidine N-acylated products are highly moisture-sensitive, degrading rapidly under ambient conditions. In contrast, the thiazolidine scaffold offers greater stability, delaying hydrolysis .

Benzoyl-Containing Heterocycles (Functional Group Comparison)

Compounds like 3-benzoylquinolinones and naphthyridinones (e.g., QC1, QC18A) share the benzoyl substituent. While their core structures differ, the benzoyl group’s electron-withdrawing effects influence electronic excitation spectra and photostability. Computational studies (e.g., DFT) suggest that benzoyl substitution alters absorption profiles, which may correlate with the target compound’s behavior in photochemical applications .

General Acyl Chlorides in Heterocycles

Compared to non-heterocyclic acyl chlorides (e.g., benzoyl chloride), the thiazolidine sulfone group activates the carbonyl carbon toward nucleophilic attack. This is attributed to the sulfone’s electron-withdrawing nature, which polarizes the carbonyl bond, enhancing reactivity in condensation reactions .

Research Findings and Implications

- Reactivity Hierarchy : Thiazolidine acyl chloride > Thiazetidine N-acylated derivatives > Carboxylic acid analogs. This hierarchy guides synthetic planning for moisture-sensitive reactions .

- Benzoyl Effects : The benzoyl group’s electronic effects may stabilize transition states in photochemical processes, though experimental validation for the target compound is needed .

Biological Activity

Overview

3-Benzoyl-1,3-thiazolidine-4-carbonyl chloride 1,1-dioxide is a heterocyclic compound that belongs to the thiazolidine family. This compound has garnered attention due to its diverse biological activities, including antimicrobial , antioxidant , and anticancer properties. Its unique structural features contribute to its interactions with various biological targets, making it a valuable subject of research in medicinal chemistry and pharmacology.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula : C₉H₇ClN₃O₂S

- Molecular Weight : 232.68 g/mol

Antimicrobial Activity

Research indicates that 3-benzoyl-1,3-thiazolidine-4-carbonyl chloride 1,1-dioxide exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.

Antioxidant Activity

The compound has demonstrated antioxidant activity through its ability to scavenge free radicals and reduce oxidative stress in cellular systems. This property is particularly relevant in the context of diseases characterized by oxidative damage, such as cancer and neurodegenerative disorders .

Anticancer Activity

Several studies have highlighted the potential anticancer effects of this compound. It has been shown to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and the activation of caspase cascades. In vitro studies have reported IC₅₀ values indicating effective cytotoxicity against multiple cancer cell lines .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of thiazolidine derivatives, 3-benzoyl-1,3-thiazolidine-4-carbonyl chloride 1,1-dioxide was tested against common pathogens. The results indicated that the compound exhibited a significant zone of inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

Study 2: Antioxidant Properties

A comparative analysis of antioxidant activity revealed that 3-benzoyl-1,3-thiazolidine-4-carbonyl chloride 1,1-dioxide showed a higher capacity to scavenge DPPH radicals compared to standard antioxidants like ascorbic acid. This suggests its potential utility in formulations aimed at reducing oxidative stress .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| 3-Benzoyl Thiazolidine | 87 |

| Ascorbic Acid | 75 |

Study 3: Anticancer Mechanism

In vitro studies conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant cell death and reduced proliferation rates. Flow cytometry analyses indicated an increase in sub-G₁ phase cells, confirming apoptosis induction .

Q & A

Q. What strategies mitigate toxicity risks during in vivo studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.